molecular formula C17H11BrN2O3 B14975975 7-bromo-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

7-bromo-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B14975975
M. Wt: 371.2 g/mol
InChI Key: NMNUBGYCPOEBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-BROMO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE: is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with 2-aminobenzonitrile in the presence of a base to form the intermediate chromeno[2,3-d]pyrimidine. This intermediate is then brominated using bromine or a brominating agent under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine: The compound has shown promise in preclinical studies as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a potential therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 7-BROMO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a decrease in the proliferation of cancer cells. The presence of the bromine and hydroxyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 7-BROMO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE provides it with unique reactivity and binding properties compared to its analogues. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

7-bromo-2-(2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H11BrN2O3/c18-10-5-6-14-9(7-10)8-12-16(22)19-15(20-17(12)23-14)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,22)

InChI Key

NMNUBGYCPOEBQT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.